molecular formula C16H15NO3 B8652760 4-Isopropyl-4'-nitrobenzophenone

4-Isopropyl-4'-nitrobenzophenone

Cat. No. B8652760
M. Wt: 269.29 g/mol
InChI Key: JNBDAKKBGPZEQT-UHFFFAOYSA-N
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Patent
US04413144

Procedure details

710 parts of chlorobenzene and 160 parts of AlCl3 are initially introduced. A mixture of 120 parts of cumene, 185.6 parts of p-nitrobenzoyl chloride and 410 parts of chlorobenzene is added dropwise in the course of 1 hour at 20° to 25° C., HCl gas being liberated. The mixture is then heated in the course of 1 hour to 60° C. and stirred for 1 hour at 60° C., 1,400 parts of ice are added, the aqueous phase is separated off in a separating funnel and the organic phase is concentrated in vacuo. 247.6 parts of 4-isopropyl-4'-nitrobenzophenone having a melting point of 95° C. are obtained. Yield: 92% of theory.
[Compound]
Name
120
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Al+3].[Cl-].[Cl-].[Cl-].[C:5]1([CH:11]([CH3:13])[CH3:12])[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1.[N+:14]([C:17]1[CH:25]=[CH:24][C:20]([C:21](Cl)=[O:22])=[CH:19][CH:18]=1)([O-:16])=[O:15].Cl>ClC1C=CC=CC=1>[CH:11]([C:5]1[CH:10]=[CH:9][C:8]([C:21]([C:20]2[CH:19]=[CH:18][C:17]([N+:14]([O-:16])=[O:15])=[CH:25][CH:24]=2)=[O:22])=[CH:7][CH:6]=1)([CH3:13])[CH3:12] |f:0.1.2.3|

Inputs

Step One
Name
120
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C(=O)Cl)C=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClC1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClC1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
stirred for 1 hour at 60° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added dropwise in the course of 1 hour at 20° to 25° C.
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is then heated in the course of 1 hour to 60° C.
ADDITION
Type
ADDITION
Details
1,400 parts of ice are added
CUSTOM
Type
CUSTOM
Details
the aqueous phase is separated off in a separating funnel
CONCENTRATION
Type
CONCENTRATION
Details
the organic phase is concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(C)C1=CC=C(C(=O)C2=CC=C(C=C2)[N+](=O)[O-])C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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